![molecular formula C12H12N2O2 B12915107 Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate CAS No. 3336-70-7](/img/structure/B12915107.png)
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system that includes a pyrrole ring, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate typically involves the reaction of ethyl 2-aminopyrrole-3-carboxylate with various substituted anilines under specific conditions. For instance, the reaction with benzaldehyde or 2-butenal in the presence of molecular sieves 4A can yield Schiff bases, which can further undergo cyclization and cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iron(III) chloride.
Reduction: Palladium on carbon (Pd-C) can be used to reduce certain intermediates.
Substitution: The compound can react with different substituted anilines to form Schiff bases.
Common Reagents and Conditions
Iron(III) chloride: Used for oxidation reactions.
Palladium on carbon (Pd-C): Used for reduction reactions.
Dimethyl acetylenedicarboxylate (DMAD): Used in cycloaddition reactions.
Major Products Formed
- Ethyl 2-(2-phenylbenzimidazol-1-yl)cyclohepta[b]pyrrole-3-carboxylate
- 12H-5,13-dihydrocyclohepta[1′,2′:4,5]pyrrolo[2,3-b][1,5]benzodiazepin-12-one
- Methyl 4-(3-ethoxycarbonylcyclohepta[b]pyrrol-2-yl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylideneacetate
Applications De Recherche Scientifique
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate has shown promise in various scientific research applications:
- Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
- Biology : Investigated for its potential biological activities, including anticancer properties.
- Medicine : Demonstrated potent anticancer activity by affecting tubulin polymerization and inducing G2/M cell-cycle arrest, leading to the inhibition of cancer cell growth .
- Industry : Potential applications in the development of new pharmaceuticals and chemical intermediates .
Mécanisme D'action
The mechanism of action of ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate primarily involves the inhibition of tubulin polymerization. This leads to a robust G2/M cell-cycle arrest, causing the accumulation of tumor cells in the M-phase and inducing apoptosis. This mechanism is particularly effective against various soft tissue cancer cell lines .
Comparaison Avec Des Composés Similaires
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate can be compared with other pyrrole-based compounds, such as:
- Ethyl 2-amino-pyrrole-3-carboxylate : Similar structure but lacks the fused cyclohepta ring.
- Phenylacetylene derivatives : Used in the synthesis of pyrrole-containing compounds with different biological activities .
Uniqueness
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
3336-70-7 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3,(H2,13,14) |
Clé InChI |
NTRPSMJMUPZQSQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C1=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
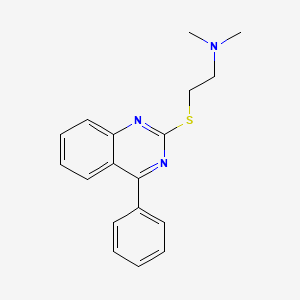



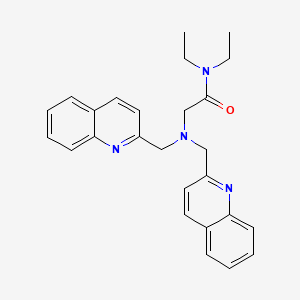
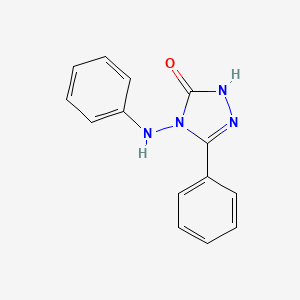
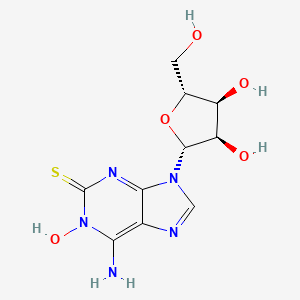
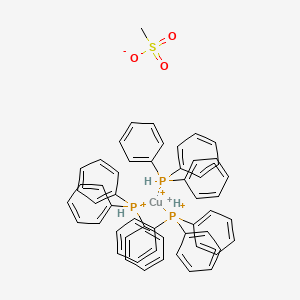
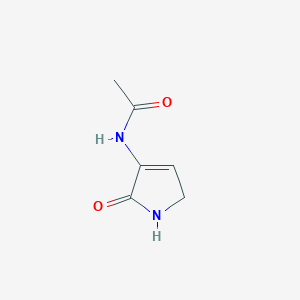
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
